molecular formula C32H36N4O3S B2652202 N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide CAS No. 689760-19-8

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

カタログ番号: B2652202
CAS番号: 689760-19-8
分子量: 556.73
InChIキー: QKAODKAFCSVREH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a synthetic small molecule featuring a quinazolin-4(3H)-one core substituted with a morpholine ring, a phenylethyl group, and a butanamide side chain. The compound’s structure combines a heterocyclic scaffold with sulfur-containing and amide linkages, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.

特性

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O3S/c1-3-29(30(37)33-22-25-11-9-23(2)10-12-25)40-32-34-28-14-13-26(35-17-19-39-20-18-35)21-27(28)31(38)36(32)16-15-24-7-5-4-6-8-24/h4-14,21,29H,3,15-20,22H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAODKAFCSVREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a quinazoline core with a morpholine moiety and a sulfanyl group, contributing to its unique biological profile. The structural formula can be represented as follows:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially acting as an anticancer agent.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and exhibiting potential antidepressant or anxiolytic effects.
  • Antioxidant Properties : The presence of phenolic structures suggests possible antioxidant activity, which could protect cells from oxidative stress.

Pharmacological Effects

Research indicates that N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide exhibits several pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives of quinazoline compounds possess significant anticancer properties. For instance, compounds similar in structure have demonstrated the ability to induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Morpholine derivatives are known for their neuroprotective capabilities, which may extend to this compound through modulation of neurotransmitter systems .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide.

  • Anticancer Study :
    • In vitro studies on structurally related quinazoline derivatives showed significant cytotoxicity against breast cancer cells (MCF7) with IC50 values in the micromolar range. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
  • Neuropharmacological Evaluation :
    • A study evaluated the neuropharmacological effects of morpholine-based compounds in rodent models. Results indicated improved cognitive function and reduced anxiety-like behavior, suggesting potential applications in treating neurodegenerative diseases .

Data Table

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameBiological ActivityMechanismReference
Quinazoline Derivative AAnticancerApoptosis induction
Morpholine Compound BNeuroprotectiveNeurotransmitter modulation
Sulfanyl Compound CAntioxidantFree radical scavenging

類似化合物との比較

Key Observations :

  • The target compound’s morpholine group (vs. sulfamoyl or thiazole in others) may enhance solubility or alter target binding due to morpholine’s polarity and hydrogen-bonding capacity .
  • The sulfanylbutanamide chain differs from shorter acetamide or pentanamide chains in analogs, which could affect pharmacokinetics (e.g., half-life, membrane permeability) .

Comparison with Analogues :

  • describes 2-chloro-N-substituted acetamide intermediates for introducing sulfanyl-acetamide chains, while the target compound uses a butanamide chain .

Spectroscopic and Physicochemical Properties

While specific data for the target compound are absent, inferences can be drawn from analogs:

  • IR Spectroscopy: The absence of ν(C=O) at ~1660–1680 cm⁻¹ in cyclized quinazolinones (vs. hydrazinecarbothioamide precursors) confirms core formation . ν(C=S) at ~1240–1255 cm⁻¹ in thione tautomers aligns with the target compound’s sulfanyl group .
  • NMR: Quinazolinone protons (e.g., NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) are expected, as seen in .
  • Melting Point: Quinazolinone derivatives in exhibit MPs of 175–178°C; the target compound’s MP may vary based on substituent polarity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。